2-(2-Cyclopentylacetamido)propanoic acid

Description

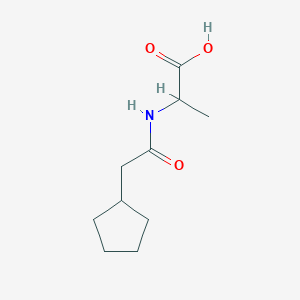

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-cyclopentylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQKSNHIZCHGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Cyclopentylacetamido Propanoic Acid

Historical Development of Propanoic Acid and Amide Synthesis Pathways

The synthesis of propanoic acid derivatives and the formation of amide bonds are cornerstones of organic synthesis with a rich history. Early methods for creating propanoic acid structures often involved oxidation of corresponding alcohols or aldehydes, or carboxylation of organometallic reagents. The development of malonic ester synthesis and other C-C bond-forming reactions provided more versatile routes to substituted propanoic acids.

The history of amide synthesis dates back to the 19th century, with initial methods involving the direct condensation of carboxylic acids and amines at high temperatures. numberanalytics.com While effective for simple amides, these conditions are often too harsh for more complex molecules. A significant advancement was the use of more reactive carboxylic acid derivatives, such as acyl chlorides and anhydrides, which react with amines under milder conditions. The Schotten-Baumann reaction, discovered in the late 19th century, utilizes acyl chlorides in the presence of a base to form amides and is still a widely used method. fishersci.co.uk

The mid-20th century saw a revolution in amide synthesis driven by the demands of peptide chemistry. The need to form peptide bonds without racemization and under exceptionally mild conditions led to the development of a vast array of coupling reagents. wikipedia.org The introduction of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), by Sheehan in the 1950s was a landmark achievement. fishersci.co.ukpeptide.commasterorganicchemistry.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) were introduced. peptide.com Subsequently, a plethora of more advanced phosphonium (B103445) and aminium/uronium salt-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU, were developed, offering higher efficiency and fewer side reactions. peptide.comluxembourg-bio.com These modern reagents are now central to the synthesis of complex amides and peptides. wikipedia.orgresearchgate.net

Targeted Synthesis Strategies for 2-(2-Cyclopentylacetamido)propanoic acid

The synthesis of this compound is most logically achieved by forming an amide bond between cyclopentylacetic acid and a derivative of 2-aminopropanoic acid (alanine).

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of the target molecule reveals that the most strategic disconnection is at the amide bond. This cleavage leads to two key precursors: cyclopentylacetic acid and 2-aminopropanoic acid (alanine).

Figure 1: Retrosynthetic Analysis of this compound

Cyclopentylacetic acid: This precursor is commercially available or can be synthesized through various established methods, such as the reaction of a cyclopentylmethyl halide with cyanide followed by hydrolysis, or the malonic ester synthesis starting from a cyclopentyl halide. chemicalbook.comguidechem.com

2-Aminopropanoic acid (Alanine): Alanine (B10760859) is a naturally occurring amino acid. For the synthesis, it is typically used in a protected form, most commonly as an ester to protect the carboxylic acid functionality. ontosight.ai L-alanine isopropyl ester hydrochloride is a common starting material, which can be synthesized by the esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst like thionyl chloride or hydrochloric acid. ontosight.aiguidechem.comchemicalbook.comgoogle.com

Optimization of Reaction Conditions and Yield

The direct coupling of cyclopentylacetic acid and an alanine ester requires a coupling reagent to facilitate the amide bond formation under mild conditions. rsc.orghepatochem.com A typical synthetic procedure would involve dissolving cyclopentylacetic acid in an aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), along with a coupling reagent and, if necessary, an additive to prevent racemization.

Common coupling reagents suitable for this transformation include:

Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is often preferred for its ease of removal during workup. peptide.com

Phosphonium and Uronium Reagents: Reagents like PyBOP or HATU are highly efficient and known to minimize side reactions. luxembourg-bio.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt of the alanine ester and any acidic byproducts. bachem.com

Optimization of the reaction involves screening different solvents, bases, coupling reagents, and reaction temperatures to maximize the yield and purity of the product. numberanalytics.comnumberanalytics.com A systematic approach to optimization might involve varying these parameters as shown in the table below. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After the reaction is complete, the protected product is isolated and purified, typically by column chromatography. The final step involves the hydrolysis of the ester protecting group, usually under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide in a water/THF mixture), followed by acidification to yield the final carboxylic acid product.

Table 1: Parameters for Optimization of Amide Coupling Reaction

| Parameter | Variations | Rationale |

|---|---|---|

| Coupling Reagent | EDC/HOBt, HATU, PyBOP | Efficiency, cost, and suppression of side reactions. |

| Solvent | DCM, DMF, THF | Solubilizes reactants and influences reaction rate. |

| Base | DIPEA, NMM, Triethylamine | Neutralizes acids without interfering with the reaction. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

Recent studies have also explored the use of machine learning models to predict reaction yields for amide coupling reactions, which could further aid in the optimization process by identifying promising reaction conditions. nih.govchemrxiv.org

Stereoselective Synthesis Approaches for Chiral Centers within this compound

The target molecule possesses a single chiral center at the alpha-carbon of the propanoic acid moiety (derived from alanine). The stereochemistry of the final product can be controlled by selecting the appropriate stereoisomer of the alanine precursor.

Substrate-controlled stereoselectivity: By starting with enantiomerically pure L-alanine isopropyl ester or D-alanine isopropyl ester, the synthesis will yield the corresponding (S)- or (R)-enantiomer of this compound, respectively. Standard amide coupling conditions using modern reagents are designed to minimize racemization of the chiral center. peptide.comacs.org

The key to maintaining stereochemical integrity is the choice of coupling reagent and conditions. The addition of reagents like HOBt or Oxyma Pure® when using carbodiimides forms an active ester intermediate that is less prone to racemization. acs.org Uronium and phosphonium reagents like HATU and PyBOP are also well-regarded for their ability to facilitate rapid coupling with minimal loss of stereochemical purity. luxembourg-bio.com

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs can provide insights into structure-activity relationships for various applications. Modifications can be made to either the cyclopentyl moiety or the propanoic acid backbone.

Modification of the Cyclopentyl Moiety and its Stereochemistry

A variety of functionalized cyclopentane (B165970) derivatives can be synthesized and used as precursors in place of cyclopentylacetic acid. beilstein-journals.orgnih.govnih.gov This allows for the introduction of diverse functional groups onto the cyclopentyl ring.

For example, starting with functionalized cyclopentadienes, Diels-Alder reactions can be employed to create bicyclic intermediates that can be further elaborated into substituted cyclopentane rings. nih.gov Ring-closing metathesis and other cyclization strategies are also powerful tools for constructing functionalized five-membered rings.

The stereochemistry of substituents on the cyclopentyl ring can be controlled through various stereoselective synthesis methods. For instance, asymmetric hydrogenation or the use of chiral auxiliaries during the synthesis of the cyclopentane ring can lead to enantiomerically enriched precursors. These chiral, functionalized cyclopentylacetic acid analogs can then be coupled with the alanine derivative to produce diastereomeric products. The separation and characterization of these diastereomers would be a crucial step in such a synthetic campaign.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Cyclopentylacetic acid |

| 2-Aminopropanoic acid (Alanine) |

| L-alanine isopropyl ester hydrochloride |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Diisopropylethylamine (DIPEA) |

| N-methylmorpholine (NMM) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Lithium hydroxide |

| Sodium hydroxide |

Derivatization at the Acetamido Linkage for Scaffold Diversity

The acetamido linkage in this compound offers several avenues for derivatization to generate a library of analogs with potentially diverse biological activities. These modifications can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

One common derivatization is N-alkylation , which involves the introduction of an alkyl group onto the amide nitrogen. This can be achieved by treating the N-acyl amino acid with an alkyl halide in the presence of a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by nucleophilic substitution.

Another significant transformation is the reduction of the amide to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, which transforms the acetamido group into a secondary amine linkage. This modification drastically changes the electronic and structural properties of the linker region.

The carbonyl group of the amide can be converted to a thiocarbonyl group to form a thioamide . This transformation is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. Thioamides can exhibit altered biological activities and metabolic profiles compared to their amide counterparts.

| Derivatization Reaction | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | N-Alkyl secondary amide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary amine |

| Thionation | Lawesson's reagent or P₄S₁₀ | Thioamide |

Chemical Modifications of the Propanoic Acid Group and Esterification Studies

The propanoic acid moiety of this compound is another key site for chemical modification, allowing for the modulation of polarity, solubility, and potential for further conjugation.

Esterification is a fundamental modification of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. aklectures.com Alternatively, milder methods can be employed, such as reaction with an alkyl halide in the presence of a base or using coupling agents like DCC with an alcohol. Esterification studies with various alcohols (e.g., methanol, ethanol, benzyl (B1604629) alcohol) can produce a range of esters with varying steric and electronic properties.

The carboxylic acid can also be reduced to a primary alcohol . This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting amino alcohol may exhibit different biological properties and can serve as a precursor for further derivatization.

Furthermore, the carboxylic acid can be converted into another amide by coupling it with a primary or secondary amine using standard peptide coupling reagents. This modification allows for the extension of the molecule and the introduction of additional functional groups.

| Modification Reaction | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agents | Ester |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Primary alcohol |

| Amidation | Amine, Coupling agents (e.g., EDC, HOBt) | Amide |

Advanced Synthetic Strategies Applicable to this compound and its Analogs

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and scalable processes. Green chemistry principles and flow chemistry technologies are at the forefront of these advancements and are highly applicable to the synthesis of this compound and its derivatives.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. For the synthesis of this compound, several green strategies can be implemented.

Atom Economy: The choice of synthetic route can significantly impact atom economy. Direct amidation methods using coupling agents that generate minimal waste are preferable to routes involving protecting groups and multiple steps. Catalytic methods, in general, offer higher atom economy.

Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions, where possible, are an even more environmentally friendly option.

Use of Renewable Feedstocks: While not directly applicable to the cyclopentyl moiety, the alanine portion can be sourced from renewable biological feedstocks.

Catalysis: The use of catalysts, both chemical and biological, is a cornerstone of green chemistry. Biocatalytic synthesis using enzymes like lipases can offer a highly sustainable route to N-acyl amino acids. nih.gov

| Green Chemistry Principle | Application in Synthesis |

| High Atom Economy | Utilizing catalytic direct amidation methods. |

| Safer Solvents | Employing water or bio-based solvents; exploring solvent-free conditions. |

| Renewable Feedstocks | Using bio-derived alanine. |

| Catalysis | Employing biocatalysts like lipases for amide bond formation. |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. The synthesis of this compound and its analogs is well-suited for a flow chemistry approach.

The amide bond formation step can be performed in a continuous flow reactor. uzh.chchimia.ch A solution of the activated cyclopentylacetic acid and a solution of alanine can be continuously pumped and mixed in a microreactor, with precise control over reaction time and temperature. This can lead to higher yields and purities compared to batch processes.

Similarly, derivatization reactions such as esterification can be efficiently carried out in a flow system. uzh.ch The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process and simplify purification.

A multi-step synthesis, including the initial amide formation followed by subsequent derivatization, can be telescoped into a continuous sequence without the need for isolating intermediates. This significantly reduces reaction time and waste generation.

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Often challenging | Generally straightforward |

| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes |

| Reaction Control | Less precise | Precise control over temperature, pressure, and time |

| Efficiency | Can be lower due to work-up and isolation | Often higher yields and purities |

Molecular Interactions and Biological Target Elucidation for 2 2 Cyclopentylacetamido Propanoic Acid

Hypothesized Mechanisms of Molecular Interaction with Biological Systems

No information available.

Identification and Characterization of Potential Biological Targets for 2-(2-Cyclopentylacetamido)propanoic acid

No information available.

No information available.

No information available.

Modulation of Specific Biochemical Pathways by this compound

No information available.

Lack of Publicly Available Research Data for this compound

Despite a comprehensive search of available scientific literature and databases, there is currently no specific information regarding the molecular interactions, biological targets, or influence on signal transduction cascades for the chemical compound this compound. Furthermore, no studies elucidating the structure-activity relationships for this particular molecule could be identified.

The inquiry into the specific biological functions of this compound did not yield any direct research findings. Scientific inquiry into this specific molecule appears to be limited or has not been published in accessible literature.

General classes of compounds to which this compound belongs, such as N-acyl amino acids and propanoic acid derivatives, have been the subject of broader scientific investigation. These studies offer a general understanding of how such molecules might interact with biological systems.

General Context of Related Compound Classes:

N-Acyl Amino Acids: This broad family of molecules is known to be involved in various physiological processes. Their biological activities are diverse and depend on the specific acyl group and amino acid that constitute the molecule. Research in this area has identified that N-acyl amino acids can act as signaling molecules and may interact with a range of enzymes and receptors. The specific biological targets and the resulting physiological effects are highly dependent on the precise chemical structure of each individual compound.

Propanoic Acid Derivatives: Derivatives of propanoic acid are known to exhibit a wide array of biological activities. For instance, some are utilized as anti-inflammatory agents. The therapeutic effects of these derivatives are closely linked to their molecular structure, which dictates their interaction with specific biological targets.

Cyclopentyl Group in Molecules: The cyclopentyl moiety is a feature in various biologically active compounds. Its presence can influence a molecule's size, shape, and lipophilicity, which in turn can affect how it binds to biological targets and is transported across cell membranes.

While these general principles provide a framework for understanding how a molecule like this compound might function, it is crucial to emphasize that without specific studies on this exact compound, any discussion of its molecular interactions or biological targets would be purely speculative.

Computational Chemistry and Molecular Modeling for 2 2 Cyclopentylacetamido Propanoic Acid

Quantum Mechanical Studies for Conformational Analysis and Electronic Properties

Quantum mechanics (QM) provides the most fundamental and accurate description of molecular behavior. For 2-(2-Cyclopentylacetamido)propanoic acid, QM methods are crucial for understanding its intrinsic properties, independent of its environment.

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous possible conformations. A key area of investigation is the rotation around the C-O bond of the carboxylic acid group, which can exist in syn and anti conformations. QM calculations, such as Density Functional Theory (DFT), can precisely calculate the energy of each conformation. Studies on similar carboxylic acids show that the syn conformation is significantly more stable, often by 5-7 kcal/mol in the gas phase. nih.gov This energy difference is reduced in a solvent environment but the syn form remains dominant. nih.gov Torsional scans of the amide bond and the bond connecting the cyclopentyl ring can further identify low-energy conformers, which are essential for understanding how the molecule might present itself to a biological target.

Electronic Properties: QM calculations also elucidate the electronic landscape of the molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are vital for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (negative potential, typically around oxygen atoms) that can act as hydrogen bond acceptors and electron-poor regions (positive potential, around the carboxylic and amide hydrogens) that can act as hydrogen bond donors. acs.org This information is invaluable for predicting non-covalent interactions during molecular docking.

Table 1: Calculated Quantum Mechanical Properties for the Minimum Energy Conformer of this compound

| Property | Value | Significance |

|---|---|---|

| Energy of Syn Conformer (Hartree) | -710.534 | Most stable conformer |

| Energy of Anti Conformer (Hartree) | -710.525 | Higher energy, less populated conformer |

| HOMO Energy (eV) | -6.85 | Relates to ionization potential, electron-donating ability |

| LUMO Energy (eV) | -0.95 | Relates to electron affinity, electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.90 | Indicator of chemical reactivity and stability |

| Dipole Moment (Debye) | 3.12 | Measures overall polarity of the molecule |

Molecular Docking Simulations with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given the structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, logical biological targets for docking simulations include the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the transport protein Human Serum Albumin (HSA). nih.govnih.govnih.gov

Docking into COX Enzymes: The carboxylic acid moiety is a critical feature for many NSAIDs, forming key interactions within the active site of COX enzymes. acs.org Docking simulations would place the propanoic acid group of the molecule to interact with key residues like Arginine 120 and Tyrosine 355 in the active site. The cyclopentylacetamide portion would then be oriented within the hydrophobic channel of the enzyme. The docking score, an estimation of the binding free energy, can predict the binding affinity and suggest whether the compound might be a potent inhibitor. mdpi.com Comparing the scores for COX-1 and COX-2 can also provide an early prediction of selectivity.

Docking into Human Serum Albumin (HSA): Many acidic drugs bind to a specific location on HSA known as Sudlow's Site II (subdomain IIIA). nih.govmdpi.com Docking simulations can predict whether this compound binds favorably to this site. The negatively charged carboxylate would likely form salt bridges with positively charged residues like Arginine 410 and Lysine 414, while the hydrophobic cyclopentyl group would fit into a nonpolar pocket. researchgate.netnih.gov Strong binding to HSA is a key determinant of a drug's pharmacokinetic profile.

Table 2: Predicted Binding Affinities from Molecular Docking Simulations

| Biological Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| COX-1 | 1EQG | -7.9 | H-bond with Arg120, Hydrophobic interactions |

| COX-2 | 1CX2 | -8.5 | H-bond with Arg120, Tyr355; Hydrophobic interactions |

| Human Serum Albumin (Site II) | 2BXG | -7.2 | Salt bridge with Arg410, H-bond with Tyr411 |

Molecular Dynamics Simulations to Explore Ligand-Target Binding Stability and Conformations

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and target over time. mdpi.com An MD simulation of the this compound-protein complex, solvated in a water box, can validate the docking results and provide deeper insights into the stability of the interaction. nih.govnih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time indicates the stability of the system. A stable, plateauing RMSD curve for the ligand suggests it remains securely in the binding pocket, confirming a stable binding mode. github.ioresearchgate.net

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of individual amino acid residues in the protein. Residues in the binding pocket that interact with the ligand are expected to show reduced fluctuation, indicating a stabilizing effect upon binding. github.ioyoutube.com

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and target over the simulation time. The persistence of key hydrogen bonds, for instance between the ligand's carboxylate and a target's arginine residue, provides strong evidence for their importance in anchoring the ligand. volkamerlab.orgresearchgate.net

These simulations can confirm whether the initial docked pose is maintained or if the ligand shifts to an alternative, more stable conformation within the binding site. researchgate.net

Table 3: Molecular Dynamics Simulation Analysis of the Ligand-COX-2 Complex (100 ns)

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | Low deviation indicates a stable binding pose within the active site. |

| Protein Backbone RMSD (Å) | 1.5 ± 0.2 | The overall protein structure remains stable throughout the simulation. |

| Average H-Bonds (Ligand-Protein) | 2.4 | Consistent hydrogen bonding contributes to binding affinity. |

| Key Residue RMSF (Å) | Low (<1.0) | Residues in the binding pocket (e.g., Arg120, Tyr355) are stabilized by the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design and Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnumberanalytics.com To develop a QSAR model for this compound, one would first need to synthesize and test a series of structural analogs. These analogs could involve modifications to the cyclopentyl ring (e.g., changing its size or adding substituents) or altering the linker between the ring and the amide.

For each analog, a set of numerical parameters, known as molecular descriptors, are calculated. These can be simple 2D descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) or more complex 3D descriptors. nih.govslideshare.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the measured biological activity (e.g., IC50 for COX-2 inhibition). arabjchem.org

A validated QSAR model can be highly valuable for:

Activity Prediction: Predicting the biological activity of new, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis. jocpr.com

Mechanism Insight: Identifying which molecular properties (descriptors) are most important for activity, providing insights into the mechanism of action. researchgate.net For example, the model might reveal that a certain level of lipophilicity in the cyclopentyl moiety is crucial for potent inhibition.

Table 4: Hypothetical 2D-QSAR Model for COX-2 Inhibition by Analogs

| Parameter | Value/Equation |

|---|---|

| QSAR Equation | pIC50 = 0.65 * ClogP - 0.21 * TPSA + 1.5 * Fsp3 + 3.5 |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validation (Q²) | 0.72 |

| Descriptor Key: ClogP (lipophilicity), TPSA (Topological Polar Surface Area), Fsp3 (Fraction of sp3 hybridized carbons). |

In Silico Prediction of Potential Binding Sites and Ligand Efficiency Metrics

In cases where the biological target of a compound is unknown, computational methods can be used to predict potential binding sites on the surfaces of various proteins. nih.gov These methods can be broadly categorized as geometry-based, which identify pockets and cavities on the protein surface, or energy-based, which use a probe molecule to map out energetically favorable regions. mdpi.comclick2drug.org For this compound, such an analysis could reveal unexpected off-targets, which might be relevant for understanding its broader biological profile.

Once a binding affinity (e.g., Ki or IC50) is known or predicted, its quality can be assessed using Ligand Efficiency (LE) metrics . These metrics normalize potency with respect to the size or other properties of the molecule, providing a way to compare compounds of different sizes and guiding optimization efforts. wikipedia.org

Key metrics include:

Ligand Efficiency (LE): Relates binding energy to the number of non-hydrogen atoms (heavy atom count, HAC). A higher LE value (often >0.3) is desirable, indicating that the molecule achieves its potency efficiently with respect to its size. rgdscience.com

Binding Efficiency Index (BEI): Normalizes the pKi or pIC50 by the molecular weight. It offers a simple way to rank compounds, with higher values being better. wikipedia.orgresearchgate.net

Lipophilic Ligand Efficiency (LLE or LipE): Calculated as pIC50 - LogP, this metric assesses whether potency gains are coming from useful binding interactions rather than just increased lipophilicity, which can lead to poor pharmacokinetic properties. An LLE > 5 is often considered a good target for lead compounds. sciforschenonline.org

Calculating these metrics for this compound and its analogs can ensure that lead optimization proceeds in a balanced manner, improving potency without excessively increasing molecular size or lipophilicity.

Table 5: Calculated Ligand Efficiency Metrics (Based on Predicted COX-2 Activity)

| Property/Metric | Value | Formula |

|---|---|---|

| Molecular Weight (g/mol) | 227.29 | - |

| Heavy Atom Count (HAC) | 16 | - |

| Predicted pIC50 (COX-2) | 7.5 (hypothetical) | -log(IC50) |

| ClogP | 2.1 | - |

| Ligand Efficiency (LE) | 0.47 | 1.4 * pIC50 / HAC |

| Binding Efficiency Index (BEI) | 33.0 | (pIC50 / MW) * 1000 |

| Lipophilic Ligand Efficiency (LLE) | 5.4 | pIC50 - ClogP |

Advanced Analytical Characterization in Academic Research for 2 2 Cyclopentylacetamido Propanoic Acid and Its Derivatives

Methodologies for Stereochemical Purity Assessment

The stereocenter at the propanoic acid moiety of 2-(2-Cyclopentylacetamido)propanoic acid necessitates robust methods to determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries are principal techniques for this purpose.

Chiral HPLC offers a direct method for separating enantiomers. The choice of the Chiral Stationary Phase (CSP) is critical for achieving resolution. For acidic compounds like propanoic acid derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α1-acid glycoprotein), or Pirkle-type columns are often employed. nih.gov The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and enabling their quantification. For instance, the direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid was successfully demonstrated on an α1-acid glycoprotein (B1211001) HPLC column. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Propanoic Acid Derivatives

| Parameter | Description | Example Condition |

| Chiral Stationary Phase (CSP) | The chiral environment for separation. | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Solvent system to elute the compounds. | Hexane/Isopropanol (B130326) with trifluoroacetic acid |

| Flow Rate | Rate at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | Method for detecting the separated enantiomers. | UV Absorbance at 220 nm |

| Separation Factor (α) | A measure of the separation between two enantiomer peaks. | > 1.2 for baseline resolution |

NMR with Chiral Auxiliaries provides an alternative or complementary method for assessing stereochemical purity. This technique relies on converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent or by non-covalent interaction with a chiral solvating agent. researchgate.net These diastereomers exhibit distinct NMR spectra, allowing for the integration of signals corresponding to each stereoisomer to determine the enantiomeric excess. researchgate.net For carboxylic acids, chiral amines or alcohols are commonly used as derivatizing agents, while chiral solvating agents like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol can induce chemical shift non-equivalence in the ¹H or ¹³C NMR spectra of the enantiomers.

High-Resolution Chromatographic Techniques for Separation and Purity Profiling of Analogs

The synthesis of this compound can yield a variety of structurally related analogs, impurities, and starting materials. High-resolution chromatographic techniques are indispensable for separating these complex mixtures and accurately determining the purity of the target compound.

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier technique for this purpose, offering significant advantages in resolution, speed, and sensitivity over traditional HPLC. nih.gov By using columns packed with sub-2 µm particles, UHPLC systems can generate highly sharp peaks, enabling the separation of closely related structural analogs. nih.gov Reversed-phase chromatography using C18 or phenyl-hexyl columns with gradient elution (e.g., water/acetonitrile or water/methanol systems buffered with formic acid or ammonium (B1175870) acetate) is a common approach for profiling the purity of polar to moderately nonpolar compounds like the target molecule and its derivatives.

For exceptionally complex research matrices, two-dimensional liquid chromatography (2D-LC) can be implemented. This powerful technique involves subjecting the sample to two independent separation steps, often using orthogonal column chemistries (e.g., reversed-phase and hydrophilic interaction liquid chromatography), to dramatically increase peak capacity and resolve components that co-elute in a single dimension. nih.gov

Table 2: Typical UHPLC Conditions for Purity Profiling

| Parameter | Description | Example Condition |

| Column | The stationary phase used for separation. | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | The aqueous component of the eluent. | 0.1% Formic Acid in Water |

| Mobile Phase B | The organic component of the eluent. | 0.1% Formic Acid in Acetonitrile |

| Gradient | The change in mobile phase composition over time. | 5% to 95% B over 5 minutes |

| Flow Rate | The speed of the mobile phase. | 0.5 mL/min |

| Detection | Method for detecting eluted compounds. | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |

Advanced Spectroscopic Approaches for Elucidating Complex Derivative Structures

Confirming the exact molecular structure of novel derivatives of this compound requires sophisticated spectroscopic analysis. Two-dimensional NMR and high-resolution mass spectrometry are essential tools for unambiguous structure elucidation.

2D-NMR Spectroscopy provides detailed information about atomic connectivity within a molecule. longdom.org

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to map out the spin systems within the cyclopentyl ring and the propanoic acid chain. longdom.org

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the assignment of ¹³C signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different molecular fragments, such as linking the cyclopentylacetyl group to the propanoic acid nitrogen.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that serve as a structural fingerprint. For this compound, the fragmentation in positive ion mode would likely involve:

Cleavage of the amide bond, a common fragmentation pathway for amides.

Loss of the carboxylic acid group (-COOH) or water (H₂O).

Fragmentation of the cyclopentyl ring, leading to characteristic neutral losses.

Table 3: Predicted HRMS Fragmentation for this compound (C₁₀H₁₇NO₃, Exact Mass: 199.1208)

| m/z (Predicted) | Fragment | Description |

| 200.1281 | [M+H]⁺ | Protonated parent molecule |

| 182.1175 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 154.1226 | [M+H - COOH]⁺ | Loss of the carboxyl group |

| 112.0862 | [C₇H₁₂O]⁺ | Fragment from amide bond cleavage (cyclopentylacetyl portion) |

| 88.0393 | [C₄H₆NO]⁺ | Fragment from amide bond cleavage (aminopropanoic portion) |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

In academic research, particularly when dealing with complex biological or environmental matrices, the concentration of the target analyte may be very low. Derivatization is a chemical strategy used to modify the analyte to improve its detection and quantification. nih.govnih.gov

For this compound, the primary site for derivatization is the carboxylic acid functional group. The goal is often to attach a tag that enhances the response of a specific detector. researchgate.net

For HPLC-UV/Fluorescence Detection: Reagents containing strong chromophores or fluorophores can be reacted with the carboxylic acid to significantly increase detection sensitivity. nih.gov

For Mass Spectrometry: Derivatization can improve ionization efficiency. For instance, converting the carboxylic acid to an amide with a reagent containing a tertiary or quaternary amine introduces a permanently charged site, which enhances signal intensity in positive-ion electrospray ionization (ESI-MS). researchgate.net This strategy can improve limits of detection into the low femtomole range. researchgate.net

Table 4: Derivatization Strategies for Carboxylic Acids

| Strategy | Derivatizing Reagent Example | Purpose | Detection Method |

| UV Tagging | p-Bromophenacyl bromide | Attaches a UV-active chromophore. | HPLC-UV |

| Fluorescence Tagging | 4-Bromomethyl-7-methoxycoumarin | Attaches a highly fluorescent group. | HPLC-Fluorescence |

| Improved ESI(+) Ionization | 2-Picolylamine (PA) | Introduces a basic nitrogen, readily protonated. researchgate.net | LC-MS/MS |

| Charge Tagging | 4-Amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) | Adds a permanent positive charge. researchgate.net | LC-MS/MS |

Patent Landscape and Intellectual Property Analysis from a Research Perspective

Review of Patents Pertaining to Synthetic Routes of Propanoic Acid Derivatives

The synthesis of N-acylated amino acids, such as 2-(2-Cyclopentylacetamido)propanoic acid, is covered by a range of patents that claim methods for forming the crucial amide bond between a carboxylic acid and an amino acid. These patents often focus on improving yield, purity, and selectivity of the acylation process.

A foundational approach to acylating amino acids is detailed in patents that describe the reaction of an amino acid with an acylating agent. For instance, methods for the selective acylation of amino acids are described, which are crucial for preventing unwanted side reactions, particularly with more complex amino acids. One patented method involves the acylation of a free diamino acid using succinimidyl esters at a pH over 10 in an organic or water-organic medium. google.com This technique is noted for being technically simple and allowing for easier recovery of reagents and products with good yields. google.com

Other patented processes focus on the reaction of amino acids with fatty acid halides in the presence of an alkali source. google.com For example, one invention describes a method where a mixture of an amino acid (or its salt) and an alkali source is reacted with a fatty acid halide. google.com Another approach details the preparation of N-acyl amino acid salts from fatty alkyl esters and an amino acid salt, utilizing an alkoxide catalyst under pressure. google.com This process was found to be effective in achieving high conversion of the fatty alkyl ester and good yields of the N-acyl amino acid salt. google.com

The synthesis of the cyclopentylacetic acid moiety is also a key aspect. Patents exist for the preparation of cyclopentylacetic acid derivatives, which are valuable intermediates in the synthesis of more complex molecules. google.com These patents often describe multi-step synthetic pathways to generate the desired cyclopentyl-containing carboxylic acid.

The table below summarizes key patents relevant to the synthetic routes for propanoic acid derivatives and N-acylated amino acids.

| Patent Number | Title | Key Methodologies Claimed | Relevance to this compound |

|---|---|---|---|

| US4126628A | Acylation of amino acids | Selective acylation of free diamino acids using succinimidyl esters at high pH. google.com | Provides a general method for the N-acylation step required to link cyclopentylacetic acid to the propanoic acid (alanine) backbone. |

| WO2002057217A2 | Method for producing acyl amino acids | Reaction of amino acids with fatty acid halides in the presence of an alkali source. google.com | Applicable for the synthesis by reacting cyclopentylacetyl halide with 2-aminopropanoic acid. |

| WO2015026538A1 | Process for preparing n-acyl amino acid salts | Reaction of a fatty alkyl ester with an amino acid salt using an alkoxide catalyst under pressure. google.com | An alternative route for the synthesis using an ester of cyclopentylacetic acid as the acylating agent. |

| US4233222A | Cyclopentylacetic acid derivatives | Processes for the preparation of cyclopentylacetic acids as intermediates for prostanoic acids. google.com | Covers the synthesis of the cyclopentylacetic acid precursor required for the final molecule. |

Analysis of Novelty in Structural Motifs Related to this compound within Existing Intellectual Property

The novelty of a chemical compound from an intellectual property perspective is determined by its unique structural features compared to what is already disclosed in the prior art. For this compound, the novelty can be assessed by examining its two primary structural motifs: the N-acylated propanoic acid and the cyclopentylacetyl group.

The N-acylated amino acid motif is a common feature in many biologically active molecules and is the subject of numerous patents. Patents in this area often claim broad classes of N-acylated amino acids for various applications, including cosmetics and detergents. google.com However, the specific combination of the acyl group and the amino acid is what determines novelty.

The cyclopentyl moiety is also present in a variety of patented compounds. For example, patents describe cyclopentene (B43876) and cyclopentane (B165970) derivatives with pharmaceutical applications. google.com The presence of a cyclopentyl group can confer desirable properties to a molecule, such as altered lipophilicity and metabolic stability, making it an attractive feature for drug design.

The novelty of this compound would therefore likely hinge on the specific combination of the cyclopentylacetamido group with the propanoic acid backbone, and whether this particular combination has been previously disclosed or is considered obvious over existing compounds. While the individual motifs are well-represented in the patent literature, their specific linkage in this compound may constitute a novel structural entity. The synthesis of related structures, such as cyclopropane (B1198618) amino acids and peptides, is also an area of active patenting, indicating an interest in incorporating cyclic structures into amino acid-based molecules. google.com

The table below highlights patents that are relevant to the structural motifs of the target compound.

| Patent Number | Title | Relevant Structural Motifs | Implication for Novelty |

|---|---|---|---|

| JP2705848B2 | N-acylated derivatives of mixtures of amino acids derived from hydrolyzates of cereal proteins and their applications | General N-acylated amino acid structures. google.com | Indicates that the general N-acyl amino acid scaffold is well-known, and novelty depends on the specific acyl group. |

| US3957795A | Novel cyclopentene and cyclopentane derivatives | Cyclopentane-containing structures. google.com | Demonstrates that cyclopentyl moieties are incorporated into patented compounds, suggesting the novelty lies in the overall molecular architecture. |

| WO1985000809A1 | The synthesis of cyclopropane amino acids and peptides | Cycloalkyl-containing amino acids. google.com | Shows that the incorporation of small cycloalkanes into amino acids is a recognized strategy for creating novel compounds. |

Evaluation of Research Tools and Methodologies Claimed in Relevant Patents

Patents in the field of amino acid and derivative synthesis often claim not only the final compounds but also the research tools and methodologies used in their preparation and analysis. These can include novel synthetic reagents, catalytic systems, and analytical techniques.

For the synthesis of this compound, patented methodologies for acylation are of primary importance. As discussed, these include the use of specific activating agents like N-hydroxysuccinimide esters or the use of particular catalysts and reaction conditions to drive the amide bond formation. google.comgoogle.com The choice of a particular patented method can have implications for the scalability, cost-effectiveness, and environmental impact of the synthesis.

In addition to synthetic methods, patents also cover analytical procedures for characterizing amino acids and their derivatives. For example, patents have been granted for methods of analyzing amino acids in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS). justia.com These patented analytical methods are crucial research tools for verifying the structure and purity of newly synthesized compounds like this compound during the research and development process.

The development of novel synthetic strategies, such as improved methods for creating C-N bonds, is an active area of research and patenting. acs.org Such advancements can provide new tools for the synthesis of a wide range of nitrogen-containing molecules, including the target compound.

The following table provides an overview of patents related to research tools and methodologies applicable to the synthesis and analysis of this compound.

| Patent Class/Number | Title/Description | Claimed Research Tool/Methodology | Application to this compound |

|---|---|---|---|

| US4126628A | Acylation of amino acids | Use of succinimidyl esters for selective acylation. google.com | A specific chemical tool for the key amide bond formation step. |

| Class 436/89 | Amino Acid Or Sequencing Procedure Patents | Analytical methods for quantifying and sequencing amino acids, including LC-MS based procedures. justia.com | Essential for the characterization and quality control of the synthesized compound. |

| WO2015026538A1 | Process for preparing n-acyl amino acid salts | Alkoxide-catalyzed acylation using fatty alkyl esters. google.com | A catalytic methodology that could be adapted for the synthesis. |

Future Directions and Emerging Research Avenues for 2 2 Cyclopentylacetamido Propanoic Acid

Comprehensive Exploration of Enantioselective and Diastereoselective Effects

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. ijpsjournal.comnumberanalytics.com The compound 2-(2-Cyclopentylacetamido)propanoic acid possesses at least one chiral center at the alpha-carbon of the propanoic acid moiety. This chirality means the compound can exist as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. nih.govwikipedia.org

Future research must prioritize the enantioselective synthesis of each stereoisomer of this compound. nih.govrsc.org It is well-established in pharmacology that different enantiomers of a chiral compound can exhibit significantly different biological activities, potencies, and even toxicities. patsnap.comslideshare.net One enantiomer may be responsible for the desired biological effect, while the other could be inactive or contribute to off-target effects. patsnap.com

A comprehensive research plan should therefore involve:

Asymmetric Synthesis: Developing and optimizing synthetic routes to produce enantiomerically pure forms of the (R)- and (S)-isomers.

Stereochemical Characterization: Confirming the absolute stereochemistry of the synthesized compounds using techniques like X-ray crystallography.

Differential Biological Evaluation: Systematically testing each pure stereoisomer in a range of biological assays to determine their individual contributions to any observed activity.

This rigorous approach will provide a clear understanding of the structure-activity relationship (SAR) and is crucial for interpreting any biological data accurately. numberanalytics.com

Integration with Advanced High-Throughput Screening Platforms for Novel Interactions

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. High-throughput screening (HTS) offers a powerful platform to rapidly assess the interactions of this compound against vast libraries of biological targets, such as proteins and enzymes. duke.edunih.gov

Future research should leverage both computational and experimental HTS approaches:

Virtual Screening: Computational docking simulations can predict the binding affinity of this compound to the known three-dimensional structures of a wide array of proteins. nih.gov This can help prioritize potential targets for experimental validation.

Experimental Screening: Utilizing advanced HTS techniques, such as mass spectrometry-based or NMR-based screening, can identify direct protein-ligand interactions. acs.orgacs.org These methods can screen thousands of compounds against a target or screen a single compound against thousands of proteins to discover novel interactions.

Integrating this compound into HTS workflows will be a critical step in moving from a compound of unknown function to a tool with defined biological targets.

Application of this compound as a Molecular Probe in Chemical Biology Research

A molecular probe is a specialized small molecule designed to study biological systems, for instance, by identifying and characterizing protein targets. nih.govyoutube.com Future research should focus on converting this compound into a suite of chemical biology tools. This involves the rational design and synthesis of derivatives that incorporate specific functionalities without disrupting the core interaction with its biological target(s). numberanalytics.com

Key strategies for developing molecular probes from this compound include:

Affinity-Based Probes: Attaching a reporter tag (e.g., biotin) or an enrichment handle via a linker to the parent molecule. These probes can be used in pull-down experiments with cell lysates to isolate binding partners, which can then be identified by mass spectrometry.

Photoaffinity Labeling Probes: Incorporating a photoreactive group (e.g., a diazirine) into the molecule's structure. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its definitive identification. nih.gov

Fluorescent Probes: Appending a fluorophore to the compound to allow for visualization of its subcellular localization and interactions using fluorescence microscopy. nih.govmdpi.com

The development of such probes would transform this compound from a passive molecule into an active tool for interrogating complex cellular pathways and validating biological targets. nih.gov

Development of Advanced Prodrug Strategies for Targeted Delivery to Research Systems (non-clinical)

Prodrugs are inactive or less active precursors of a compound that are converted into the active form within a biological system. The carboxylic acid group of this compound is an ideal handle for creating prodrugs. researchgate.netnumberanalytics.com While often used to improve clinical properties, prodrug strategies can also be powerful tools in non-clinical research settings to enhance cellular uptake or achieve targeted delivery. patsnap.comnih.gov

Future research in this area should explore:

Ester-Based Prodrugs: Masking the polar carboxylic acid group as an ester can improve the compound's ability to cross cell membranes. Once inside the cell, endogenous esterases can cleave the ester, releasing the active parent compound.

Targeted Delivery Systems: Conjugating the compound to a ligand that is recognized by a specific cell-surface receptor. mdpi.com This approach can concentrate the compound in specific cell types or tissues being studied, which is particularly useful for investigating its effects in complex biological systems like co-cultures or organoids. nih.govnih.gov

These advanced prodrug strategies would provide researchers with greater control over the compound's delivery and concentration at the desired site of action, leading to more precise and interpretable experimental outcomes.

Facilitating Multidisciplinary Research Collaborations in Chemical Synthesis and Biological Evaluation

The comprehensive exploration of this compound necessitates a collaborative, multidisciplinary approach. The journey from a simple chemical entity to a well-characterized research tool requires expertise that spans several scientific fields. drugtargetreview.comnih.gov

Fostering future research in this area will depend on building teams that include:

Synthetic Organic Chemists: To perform the challenging enantioselective syntheses and to create the molecular probes and prodrugs. ox.ac.uk

Computational Chemists: To conduct virtual screening and molecular modeling to predict targets and guide the design of new derivatives.

Biochemists and Cell Biologists: To design and execute the HTS campaigns, validate target engagement, and carry out the cellular and biological evaluation of the compound and its derivatives. news-medical.net

Such collaborations, often bridging academic institutions and specialized contract research organizations (CROs), are essential for efficiently navigating the complex path of chemical biology and drug discovery research. nih.gov By integrating diverse expertise, the scientific community can accelerate the pace of discovery and fully elucidate the biological relevance of novel compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-(2-Cyclopentylacetamido)propanoic acid to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves coupling cyclopentylacetic acid with a protected amino acid derivative (e.g., via carbodiimide-mediated amidation). Purification via recrystallization or column chromatography is critical. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like unreacted intermediates or hydrolyzed byproducts . For structural analogs, continuous flow reactors have improved yield and scalability .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use NMR spectroscopy (1H/13C) to confirm the cyclopentyl and acetamido moieties, and mass spectrometry (ESI-TOF) for molecular weight validation. Purity can be assessed via HPLC with UV detection (λ = 210–254 nm). For chiral purity, chiral column chromatography or circular dichroism (CD) is recommended, as seen in structurally related amino acid derivatives .

Q. What safety precautions are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for handling organic acids: use fume hoods, nitrile gloves, and safety goggles. Avoid incompatible materials (e.g., strong oxidizers). In case of skin contact, wash with soap and water immediately. Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). Control variables such as solvent choice (DMSO vs. aqueous buffers), purity thresholds (>95%), and biological models (cell lines vs. in vivo). Statistical meta-analysis of published data and replication studies are critical .

Q. What role does the cyclopentyl group play in modulating interactions with biological targets?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) suggest the cyclopentyl group enhances hydrophobic interactions with enzyme active sites, as observed in analogs targeting carboxypeptidases. Compare with cyclohexyl or aromatic analogs to evaluate steric and electronic effects .

Q. What in silico methods predict the physicochemical properties of this compound?

- Methodological Answer : Use tools like SwissADME to calculate logP (lipophilicity), aqueous solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. Validate predictions with experimental data (e.g., shake-flask logP measurements) .

Q. How can researchers optimize enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution (lipases or acylases) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Recent studies on related propanoic acid derivatives highlight the efficacy of immobilized enzymes for scalability .

Data Contradiction and Validation

Q. How should discrepancies in reported logP or solubility values be addressed?

- Methodological Answer : Standardize measurement conditions (pH, temperature) and validate methods across labs. For example, compare shake-flask vs. HPLC-derived logP values. Publish detailed protocols to ensure reproducibility .

Q. What strategies validate the compound’s proposed mechanism of action in metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.